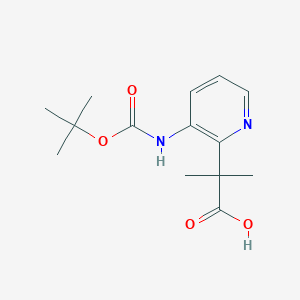

2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with tert-butyl carbamate to introduce the Boc-protected amino group.

Alkylation: The resulting intermediate is then subjected to alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the 2-methylpropanoic acid moiety.

Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated purification systems, and rigorous quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the Boc-protected amino group, potentially leading to the removal of the Boc group under acidic conditions.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Deprotected amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis, making this compound useful in the preparation of peptide-based drugs.

Biology and Medicine:

Drug Development:

Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery systems.

Industry:

Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

Material Science:

Mecanismo De Acción

The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved would vary based on the specific drug design and intended therapeutic effect.

Comparación Con Compuestos Similares

2-(3-Aminopyridin-2-YL)-2-methylpropanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

2-(3-((Methoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid: Features a methoxycarbonyl protecting group instead of Boc, which may offer different stability and reactivity profiles.

Uniqueness: The presence of the Boc protecting group in 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid provides enhanced stability during synthetic procedures, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the amino group until deprotection is required makes it unique compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Propiedades

IUPAC Name |

2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-9-7-6-8-15-10(9)14(4,5)11(17)18/h6-8H,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMBMBANVNEOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)

![3-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8105053.png)

![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)

![2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B8105103.png)